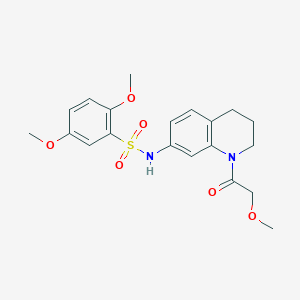
2,5-dimethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a synthetic compound known for its complex structure and potential applications in various fields, including chemistry and pharmacology. This compound features multiple functional groups such as methoxy, acetyl, and sulfonamide, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves multi-step organic synthesis. One common method includes:
Starting Material: The synthesis may begin with 2,5-dimethoxybenzenesulfonyl chloride and a quinoline derivative.
Formation of Key Intermediates: Through a series of reactions including acetylation, reduction, and cyclization, key intermediates are formed.
Final Coupling Reaction: The intermediates are then coupled under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production would likely involve similar steps but optimized for scalability:
Bulk Synthesis: Large-scale synthesis of starting materials and intermediates.
Automated Reaction Systems: Use of automated systems to ensure precise control over reaction conditions.
Purification: Advanced purification techniques such as crystallization or chromatography to achieve high purity.
化学反応の分析
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: Can involve the methoxy groups or other functional groups.
Reduction: Possible at the sulfonamide or quinoline moieties.
Substitution: Common at the methoxy or sulfonamide groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens or alkylating agents.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Amines or alcohols.
Substitution Products: Varied depending on the substituent introduced.
科学的研究の応用
2,5-Dimethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has applications in:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Investigated for its potential as a biological probe.
Medicine: Explored for its possible therapeutic properties.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The compound's mechanism of action involves:
Molecular Targets: Potentially targets specific enzymes or receptors in biological systems.
Pathways: May interact with signaling pathways or cellular processes, modulating activity or function.
類似化合物との比較
Compared to other compounds in its class, this compound is unique due to:
Functional Group Diversity: Presence of multiple reactive groups.
Complex Structure: Offers a versatile platform for chemical modifications.
Similar Compounds
2,5-Dimethoxy-N-(quinolin-7-yl)benzenesulfonamide
N-(2-methoxyacetyl)-2,5-dimethoxybenzenesulfonamide
Tetrahydroquinoline derivatives with varying substituents
生物活性
2,5-Dimethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its chemical structure, synthesis, and biological effects based on available research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C₁₅H₁₈N₂O₄S
- IUPAC Name : this compound
This structure features a benzenesulfonamide moiety linked to a tetrahydroquinoline derivative with methoxy groups at the 2 and 5 positions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the Tetrahydroquinoline Core : This is achieved through cyclization reactions involving appropriate precursors.
- Methoxy Acetylation : The introduction of the methoxyacetyl group is performed using acylation techniques.
- Sulfonamide Formation : The final step involves the sulfonamide linkage through reaction with benzenesulfonyl chloride.
Pharmacological Effects
Research indicates that compounds related to this structure may exhibit various pharmacological activities:
- β-3 Adrenergic Receptor Agonism : Similar compounds have been shown to activate β-3 adrenergic receptors, which are implicated in metabolic processes such as lipolysis and thermogenesis . This receptor activity suggests potential applications in treating obesity and metabolic disorders.
- Antidepressant Properties : Some derivatives of methoxy-substituted phenethylamines have demonstrated antidepressant-like effects in animal models. This activity is often attributed to their interaction with serotonin receptors .
Case Studies
A review of literature highlights several case studies focusing on related compounds:
- Study on β-3 Adrenergic Agonists : A study by Bardou et al. (1998) demonstrated that β-3 agonists promote fat loss in adipose tissue, indicating potential therapeutic benefits for obesity treatment .
- Antidepressant Activity : Research conducted by Hu et al. (2001) indicated that certain methoxy-substituted compounds exhibited significant antidepressant effects in rodent models .
Data Table: Comparison of Related Compounds
特性
IUPAC Name |
2,5-dimethoxy-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6S/c1-26-13-20(23)22-10-4-5-14-6-7-15(11-17(14)22)21-29(24,25)19-12-16(27-2)8-9-18(19)28-3/h6-9,11-12,21H,4-5,10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEVSNFXMJOXMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














